Product packaging for Methyl 5-Fluoro-6-methylnicotinate(Cat. No.:CAS No. 1253383-91-3)

Methyl 5-Fluoro-6-methylnicotinate

Cat. No.: B1466077
CAS No.: 1253383-91-3
M. Wt: 169.15 g/mol
InChI Key: ZFIHBTMALUQXAL-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1466077 Methyl 5-Fluoro-6-methylnicotinate CAS No. 1253383-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIHBTMALUQXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188200
Record name 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253383-91-3
Record name 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253383-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance of Methyl 5 Fluoro 6 Methylnicotinate As a Versatile Synthetic Building Block

Among the myriad of nicotinate (B505614) derivatives, Methyl 5-fluoro-6-methylnicotinate stands out as a particularly valuable and versatile synthetic intermediate. Its structure, featuring a fluorinated pyridine (B92270) ring with both methyl and methyl ester substituents, offers a unique combination of reactivity and stability, making it a sought-after component in the synthesis of novel compounds. The strategic placement of the fluorine atom and the methyl group on the pyridine ring significantly influences the electronic properties and reactivity of the molecule.

The synthesis of this compound and its analogs can be achieved through multi-step processes. For instance, a common route to similar nicotinic acid esters involves the oxidation of a substituted pyridine, such as 2-methyl-5-ethylpyridine, using a strong oxidizing agent like nitric acid in the presence of sulfuric acid. This is followed by esterification with an alcohol, such as methanol (B129727), to yield the desired nicotinate ester. environmentclearance.nic.inchemicalbook.comgoogle.com

The table below outlines the key physicochemical properties of this compound, which are crucial for its application in synthesis.

PropertyValue
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
CAS Number 1253383-91-3
Appearance Solid

This data is compiled from various chemical supplier databases and may vary.

The true utility of this compound lies in its role as a precursor to more complex molecules. The ester group can be readily hydrolyzed or converted to other functional groups, while the fluorinated pyridine core often imparts desirable properties, such as increased metabolic stability and binding affinity, to the final product. nih.gov These characteristics are particularly advantageous in the fields of drug discovery and agrochemical research.

For example, fluorinated nicotinic acid derivatives have been investigated for their potential in pulmonary drug delivery, where their physicochemical properties can be tuned for optimal absorption and release. nih.govnih.govuky.edu The presence of fluorine can significantly enhance the lipophilicity of a molecule, a key factor in its ability to cross biological membranes. uky.edu

The following table summarizes key research findings related to the synthesis and application of nicotinate derivatives, highlighting the importance of this class of compounds.

Research AreaKey FindingsReference
Synthesis of Nicotinate Esters A common method involves the oxidation of substituted pyridines followed by esterification. environmentclearance.nic.inchemicalbook.comgoogle.com
Pulmonary Drug Delivery Fluorinated nicotinic acid esters are explored as prodrugs for enhanced delivery to the lungs. nih.govnih.govuky.edu
Anticancer Agents Benzoxazole derivatives incorporating a fluorinated piperazine (B1678402) moiety show cytotoxic activity against lung carcinoma cells. nih.gov
Agrochemicals Niacin derivatives are used in the design of novel herbicides. acs.org

The spectroscopic data for compounds like this compound are essential for their characterization. While specific, publicly available, detailed spectra for this exact compound are not readily found in the searched literature, the general characteristics can be inferred from similar structures. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methyl ester protons. The ¹³C NMR spectrum would similarly provide characteristic signals for the different carbon atoms in the molecule. ruc.dkyoutube.comcaltech.edupressbooks.pubcopernicus.org Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=O of the ester group and the C-F bond. ruc.dkyoutube.comcaltech.edu Mass spectrometry would show a molecular ion peak corresponding to its molecular weight. youtube.com

Advanced Synthetic Methodologies for Methyl 5 Fluoro 6 Methylnicotinate

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com Among these, the Suzuki-Miyaura coupling is a particularly powerful and widely used method for creating biaryl compounds and for the alkylation of aryl halides. libretexts.org

The synthesis of Methyl 5-Fluoro-6-methylnicotinate can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The general approach involves the reaction of an aryl halide, in this case, Methyl 6-Bromo-5-fluoronicotinate, with an organoboron reagent, such as methylboronic acid or its corresponding trifluoroborate salt, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the methyl group from the boron reagent to the palladium center, and reductive elimination to form the desired product, this compound, while regenerating the active palladium(0) catalyst. nih.gov This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com

The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand: While Pd(PPh₃)₄ can be used, modern catalytic systems often consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine (B1218219) ligand. libretexts.org Electron-rich and sterically bulky phosphine ligands, such as RuPhos, have proven to be highly effective for the methylation of pyridine (B92270) systems, leading to nearly quantitative yields. rsc.org The catalyst loading can sometimes be lowered to trace amounts without significant loss of efficiency. researchgate.netrsc.org

Base: The choice of base is critical for the transmetalation step. Inorganic bases are commonly employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequent choices that provide good to excellent yields. mdpi.comresearchgate.net The base's strength and solubility can influence the reaction outcome.

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. A variety of solvents can be used, including ethereal solvents like 1,4-dioxane (B91453) and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. mdpi.comresearchgate.net Aqueous solvent mixtures or even neat water have been successfully used in some systems, offering a "greener" alternative. researchgate.net

Below is a table summarizing typical conditions and their impact on the Suzuki-Miyaura cross-coupling reaction for pyridine systems.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Pyridine Systems

Parameter Reagents/Conditions Effect on Yield Source(s)
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Precursors for the active Pd(0) species. mdpi.com, libretexts.org
Ligand PPh₃, RuPhos, Tri(o-tolyl)phosphine Bulky, electron-rich ligands often improve yields and catalyst turnover. nih.gov, rsc.org
Base K₂CO₃, K₃PO₄, Na₂CO₃ Essential for activating the boronic acid; K₃PO₄ and K₂CO₃ are often effective. mdpi.com, researchgate.net
Solvent 1,4-Dioxane, Toluene, Ethanol (B145695)/Water Choice affects solubility and reaction rate; Dioxane is a common choice. mdpi.com, researchgate.net
Temperature 70-110 °C Higher temperatures are often required for less reactive halides. mdpi.com, researchgate.net

| Boron Reagent | Methylboronic acid, Potassium methyltrifluoroborate | Both are effective methyl sources; trifluoroborates can offer enhanced stability. | rsc.org |

Alternative Organometallic and Reductive Pathways in this compound Synthesis

While the Suzuki-Miyaura coupling is a prominent method, other organometallic pathways can also be considered for the synthesis of this compound. Stille coupling, which utilizes organotin reagents, and Negishi coupling, employing organozinc reagents, are viable alternatives for forming C-C bonds with aryl halides. These methods also rely on palladium catalysis but differ in the nature of the organometallic partner, which can sometimes offer advantages in terms of reactivity or functional group compatibility.

Reductive pathways are less common for this specific transformation but could theoretically be envisioned starting from a precursor like Methyl 5-fluoro-6-(hydroxymethyl)nicotinate through a two-step process of converting the alcohol to a leaving group (e.g., a tosylate or halide) followed by reductive cleavage. However, cross-coupling strategies are generally more direct and efficient for this particular methylation.

Derivatization Pathways from this compound

This compound serves as a valuable intermediate that can be readily converted into other important building blocks, such as the corresponding carboxylic acid or hydrazide.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-Fluoro-6-methylnicotinic Acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds to form the carboxylate salt, which, upon subsequent acidification with a mineral acid like hydrochloric acid, precipitates the desired carboxylic acid. This standard procedure is highly efficient for converting nicotinic acid esters to their acid forms. chemicalbook.com

For the synthesis of hydrazide derivatives, this compound can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out in an alcohol solvent, such as ethanol or methanol (B129727), and often requires heating under reflux to drive the reaction to completion. The nucleophilic acyl substitution occurs as the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable 5-Fluoro-6-methylnicotinohydrazide.

Methyl 5 Fluoro 6 Methylnicotinate As a Precursor in Medicinal Chemistry

Development of Histone Deacetylase 6 (HDAC6) Inhibitors

The pursuit of selective HDAC6 inhibitors represents a promising therapeutic strategy for a variety of human diseases, including cancer and neurodegenerative conditions. Unlike other histone deacetylases, HDAC6 is primarily located in the cytoplasm and plays a crucial role in regulating cellular processes beyond histone modification, such as protein folding and degradation, cell migration, and microtubule dynamics. The development of inhibitors that specifically target HDAC6 over other HDAC isoforms is a key objective to minimize off-target effects and enhance therapeutic efficacy.

Synthetic Trajectories for Oxadiazole-Based HDAC6 Inhibitor Scaffolds

The synthesis of oxadiazole-based HDAC6 inhibitors often commences with precursors like methyl 5-fluoro-6-methylnicotinate. A common synthetic route involves the initial conversion of the methyl ester to a hydrazide. For instance, reacting methyl 6-methylnicotinate, a close analog, with hydrazine (B178648) hydrate (B1144303) yields 6-methylnicotinohydrazide. nih.gov This intermediate is then poised for cyclization to form the 1,3,4-oxadiazole (B1194373) ring.

One established method for this cyclization involves reacting the hydrazide with an appropriate carboxylic acid or its derivative. For example, difluoroacetic acid can be used to introduce the difluoromethyl group, a key feature in some potent HDAC6 inhibitors. nih.gov The reaction proceeds through the formation of an N-acylhydrazone intermediate, which then undergoes dehydrative cyclization, often facilitated by a reagent like phosphorus oxychloride, to yield the final 2,5-disubstituted-1,3,4-oxadiazole. nih.gov

The presence of the fluorine atom on the pyridine (B92270) ring of this compound can influence the reactivity of the molecule and the properties of the final inhibitor. Fluorine's high electronegativity can impact the electron distribution within the aromatic ring, potentially affecting reaction rates and the binding affinity of the resulting inhibitor to the HDAC6 active site. nih.gov The development of difluoromethyl-1,3,4-oxadiazoles has been a significant advancement, as these compounds have shown remarkable selectivity and potency as HDAC6 inhibitors. nih.gov

A general synthetic scheme starting from a methyl nicotinate (B505614) derivative is presented below:

General Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles
Step Reactants Reagents Product
1 Methyl nicotinate derivative Hydrazine hydrate Nicotinohydrazide derivative
2 Nicotinohydrazide derivative Carboxylic acid/acyl chloride N,N'-diacylhydrazine

Biological Rationale for Selective HDAC6 Inhibition in Disease States

The rationale for targeting HDAC6 in various diseases, particularly neurodegenerative disorders, is multifaceted and stems from its unique cytoplasmic functions.

HDAC6 is the primary deacetylase of α-tubulin, a key component of microtubules. researchgate.net Microtubules are essential for maintaining cell structure and for the transport of vital cargo, such as mitochondria and other organelles, along the axons of neurons. In several neurodegenerative diseases, including Alzheimer's disease and Charcot-Marie-Tooth disease, axonal transport is impaired. nih.govresearchgate.net Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, which is associated with more stable and flexible microtubules. researchgate.net This enhanced stability is thought to improve axonal transport, potentially rescuing neurons from the detrimental effects of transport deficits. nih.govnih.gov Studies have shown that HDAC6 inhibitors can restore the transport of mitochondria in neuronal models of disease. nih.gov

In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles, a hallmark of the disease. nih.gov HDAC6 has been implicated in this pathological process. Inhibition of HDAC6 has been shown to reduce tau phosphorylation and aggregation. nih.gov One proposed mechanism involves the interaction of HDAC6 with heat shock protein 90 (Hsp90).

HDAC6 is a deacetylase for the molecular chaperone Hsp90. The acetylation status of Hsp90 influences its chaperone activity and its interaction with client proteins, including tau. When Hsp90 is acetylated, its ability to bind and stabilize client proteins is reduced, leading to their ubiquitination and subsequent degradation by the proteasome. By inhibiting HDAC6, Hsp90 becomes hyperacetylated, which in turn promotes the degradation of misfolded and pathological proteins like hyperphosphorylated tau. nih.gov This provides a clear mechanism by which HDAC6 inhibition can help clear the toxic protein aggregates that characterize many neurodegenerative diseases. Furthermore, HDAC6 itself is considered a client protein of Hsp90, and inhibition of Hsp90 can lead to the degradation of HDAC6. nih.gov

Therapeutic Relevance in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Tauopathies, Amyotrophic Lateral Sclerosis)

The multifaceted roles of HDAC6 in cellular processes that are disrupted in neurodegenerative diseases make it a compelling therapeutic target.

In the context of Alzheimer's disease and other tauopathies , the ability of HDAC6 inhibitors to both reduce tau phosphorylation and aggregation and to enhance the clearance of pathological tau species is of significant therapeutic interest. nih.govnih.gov Studies in animal models of Alzheimer's have shown that HDAC6 inhibitors can ameliorate cognitive deficits. nih.gov The observation that HDAC6 levels are elevated in the brains of Alzheimer's patients further supports its role in the disease pathology. nih.gov

For Amyotrophic Lateral Sclerosis (ALS) , a fatal motor neuron disease, HDAC6 inhibition has also shown promise. Axonal transport defects are a known pathological feature of ALS. nih.gov By increasing α-tubulin acetylation, HDAC6 inhibitors can restore axonal transport in motor neurons derived from ALS patients. nih.gov This has been demonstrated to rescue defects in the transport of mitochondria and other essential vesicles, suggesting a potential disease-modifying effect. nih.gov Research has pointed to HDAC6 as a key target for mitigating the toxicity associated with mutations in genes like FUS, which are linked to familial ALS.

The development of selective HDAC6 inhibitors, including those derived from precursors like this compound, represents a promising avenue for the development of novel treatments for these devastating neurodegenerative disorders. The ability to target multiple pathological pathways, including impaired axonal transport and protein aggregation, with a single therapeutic agent is a significant advantage of this approach.

Information regarding the role of this compound as a precursor in the synthesis of specific medicinal chemistry compounds, namely HDAC6 inhibitors and RORγ modulators, is not publicly available within the scope of the conducted research.

Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed methodologies for the application of this compound in the synthesis of either Histone Deacetylase 6 (HDAC6) inhibitors for oncological applications or Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) modulators for immunological purposes.

While general information on the synthesis and function of HDAC6 inhibitors and RORγ modulators is available, a direct synthetic connection to this compound could not be established through the performed searches. Chemical supplier entries list this compound as a heterocyclic building block, indicating its potential use in the synthesis of various chemical entities, but specific pathways to the requested compounds are not documented in the available resources. bldpharm.com

Therefore, it is not possible to provide a detailed article on the specified topics as requested in the outline. The following sections, which were intended to be the core of the article, cannot be substantiated with factual information from the conducted research:

Synthesis of Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) Modulators

Immunological Implications of RORγ Modulation

Mechanisms of Inflammation in Tissue-Specific Autoimmunity

Without a verifiable link between this compound and the synthesis of these compounds, any attempt to generate content for the requested article would be speculative and not based on scientifically validated information.

Therapeutic Potential in Autoimmune and Inflammatory Diseases

The transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma-t) has been identified as a critical regulator in the differentiation of T helper 17 (Th17) cells. brainimmune.com These cells are major producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which play a significant role in the pathology of several autoimmune and inflammatory diseases. brainimmune.comresearchgate.net Consequently, the inhibition of RORγt is a promising therapeutic strategy for these conditions. nih.gov Small molecule inhibitors of RORγt, for which this compound serves as a key precursor, have shown potential in modulating the inflammatory responses characteristic of these diseases. nih.govnih.gov

The development of orally available small molecules that can reduce the production of IL-17 by Th17 cells is a major focus of drug discovery. researchgate.net The therapeutic rationale is supported by the clinical success of biologic agents that target IL-17 or its receptor in treating conditions like psoriasis. researchgate.net RORγt inhibitors offer a way to intervene at the level of gene transcription, thereby controlling the entire Th17-driven inflammatory cascade. nih.gov

Below is a summary of the therapeutic potential of targeting RORγt in specific autoimmune and inflammatory diseases:

DiseaseRole of RORγt and Therapeutic Potential
Multiple Sclerosis (MS) In animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), RORγt is crucial for the development of Th17-dependent autoimmune responses. brainimmune.com Administration of RORγt inhibitors in these models has been shown to delay the onset and reduce the severity of the disease by inhibiting Th17 cell development and function. nih.gov
Rheumatoid Arthritis (RA) Th17 cells and the IL-17 pathway are implicated in the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. Targeting RORγt is being explored as a therapeutic approach to suppress the inflammatory processes in RA.
Psoriasis Psoriasis is a chronic inflammatory skin condition where Th17 cells infiltrate the skin and release IL-17, leading to inflammation. nih.gov RORγt controls the function of these IL-17 producing cells, making it a key therapeutic target for psoriasis. nih.gov The clinical validation of IL-17 targeting biologics strongly supports the development of RORγt inhibitors for this indication. researchgate.net
Ankylosing Spondylitis (AS) Similar to psoriasis, the RORγt pathway and IL-17 are central to the pathology of ankylosing spondylitis. Biologics that target components of this pathway have shown clinical efficacy, highlighting the potential of RORγt inhibitors as a therapeutic option for AS. nih.gov

In Vitro and In Vivo Models for RORγ Activity Assessment

The evaluation of RORγt inhibitor efficacy relies on a variety of in vitro and in vivo models. These models are essential for characterizing the potency, selectivity, and pharmacological effects of new chemical entities derived from precursors like this compound.

In Vitro Models

In vitro assays provide a controlled environment to assess the direct interaction of compounds with the RORγt target and their effects on relevant cell types.

Model TypeDescriptionKey Endpoints Measured
Reporter Gene Assays These assays utilize cell lines (e.g., CHO, U2-OS) that have been genetically modified to express RORγt and a reporter gene (like luciferase) under the control of a RORγt-responsive promoter. researchgate.net The activity of the inhibitor is measured by the decrease in reporter gene expression. researchgate.netresearchgate.netLuciferase activity, IC50 values.
Th17 Cell Differentiation Assays Naive T-cells are cultured under conditions that promote their differentiation into Th17 cells. The test compound is added to assess its ability to inhibit this process. nih.govnih.govPercentage of Th17 cells, IL-17 production. nih.gov
Cytokine Expression Analysis Differentiated Th17 cells or other RORγt-expressing immune cells (like γδ T cells) are treated with the inhibitor. nih.gov The levels of secreted pro-inflammatory cytokines are then measured. nih.govIL-17A, IL-17F, IL-22 levels.
Receptor Binding Assays These assays measure the ability of a compound to directly bind to the RORγt ligand-binding domain (LBD). researchgate.netBinding affinity (Kd, Ki).
Co-factor Recruitment Assays These biochemical assays determine if an inhibitor can block the interaction of RORγt with co-activator proteins, which is necessary for its transcriptional activity. nih.govDisruption of protein-protein interaction.

In Vivo Models

Model TypeDescriptionKey Endpoints Measured
Experimental Autoimmune Encephalomyelitis (EAE) This is a widely used mouse model for multiple sclerosis. Animals are immunized to induce a Th17-driven autoimmune response against the central nervous system. nih.govDisease severity scores, delay in disease onset, immune cell infiltration in the CNS. nih.gov
Collagen-Induced Arthritis (CIA) This is a mouse model for rheumatoid arthritis where an autoimmune response is induced against collagen, leading to joint inflammation. nih.govPaw swelling, joint damage scores, inflammatory markers.
Psoriasis Models Various models exist, including those induced by the topical application of imiquimod (B1671794) or the injection of IL-23, which lead to skin inflammation with features of psoriasis.Skin thickness, erythema, scaling, inflammatory cell infiltration.

Exploration of Other Pharmacologically Active Derivatives and Ligands

The pursuit of RORγt inhibitors has led to the discovery and development of a diverse range of chemical scaffolds, some of which are derived from or are conceptually related to intermediates used in medicinal chemistry. While this compound is a valuable precursor, the broader landscape of RORγt modulation includes various other small molecules and ligand classes.

Substituted xanthine (B1682287) derivatives, for instance, are recognized as important bioactive molecules in medicinal chemistry. frontiersin.org The synthesis of these compounds often involves precursors like 6-amino-5-carboxamidouracils, which are generated from the condensation of 5,6-diaminouracil (B14702) derivatives and carboxylic acids. frontiersin.org This highlights a synthetic strategy where uracil-based structures serve as core building blocks for pharmacologically active compounds.

In the direct context of RORγt, several small molecule inhibitors have been identified and characterized, demonstrating the druggability of this nuclear receptor. These compounds act either as antagonists, blocking the receptor's function, or as inverse agonists, suppressing its basal activity. nih.gov

The table below lists some of the notable RORγt ligands that have been studied.

Compound/ClassTypeKey Research Findings
VTP-43742 RORγt InhibitorAdvanced to Phase II clinical trials for psoriasis. nih.gov
AZD0284 RORγ Inverse AgonistInvestigated for its pharmacokinetics, pharmacodynamics, and safety. nih.gov
SR1078 RORα/γ AgonistInitially identified as an inverse agonist, but later shown to act as an agonist for certain ROR target genes. nih.gov
SR1001 RORα/γ Inverse AgonistShown to inhibit Th17 development in vitro and delay the onset and severity of EAE in vivo. nih.gov
Digoxin RORγ InhibitorA cardiac glycoside that was identified as a small molecule inhibitor of RORγ activity. nih.gov
Ursolic Acid RORγt InhibitorIdentified through small molecule screens as an inhibitor of RORγt. brainimmune.com
Azole-type Fungicides RORα/RORγt InhibitorsIdentified as inhibitors of RORα/γt that also inhibit IL-17 production. brainimmune.com

The development of these varied compounds underscores the active research in targeting RORγt for therapeutic intervention in autoimmune diseases. While many candidates have been investigated, the field continues to evolve with the aim of developing inhibitors with improved efficacy and safety profiles. tandfonline.comnih.gov

Mechanistic Insights into Chemical Transformations Involving Methyl 5 Fluoro 6 Methylnicotinate

Elucidation of Reaction Pathways and Intermediate Species

The chemical behavior of Methyl 5-fluoro-6-methylnicotinate is largely dictated by the interplay of its functional groups: the pyridine (B92270) ring, the electron-withdrawing fluorine atom, the methyl group, and the methyl ester.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 5-position, coupled with the electron-withdrawing nature of the pyridine nitrogen and the methyl ester, can render the pyridine ring susceptible to nucleophilic aromatic substitution. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

Table 1: Postulated Intermediates in SNAr Reactions of this compound

NucleophileProposed IntermediateExpected Product
Alkoxide (RO⁻)Meisenheimer complex5-Alkoxy-6-methylnicotinate derivative
Amine (RNH₂)Meisenheimer complex5-Amino-6-methylnicotinate derivative
Thiolate (RS⁻)Meisenheimer complex5-Thioether-6-methylnicotinate derivative

Reactions involving the Ester Group: The methyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis: Acid- or base-catalyzed hydrolysis will yield 5-fluoro-6-methylnicotinic acid. The reaction proceeds through a tetrahedral intermediate.

Amidation: Reaction with an amine, often catalyzed, can form the corresponding amide. Enzymatic catalysis, for instance using lipases like Novozym® 435, has been shown to be effective for the amidation of related methyl nicotinates, suggesting a potential green chemistry approach. nih.gov This enzymatic process involves the formation of an acyl-enzyme intermediate.

Reactions involving the Methyl Group: The methyl group at the 6-position can potentially undergo oxidation to afford the corresponding carboxylic acid, although this typically requires strong oxidizing agents.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from the achiral this compound necessitates the introduction of a chiral center. This can be achieved through various asymmetric synthesis strategies.

Asymmetric Hydrogenation: While challenging for a pyridine ring, asymmetric hydrogenation of the pyridine nucleus to a chiral piperidine (B6355638) derivative could be a potential route. This would require a suitable chiral catalyst, likely based on transition metals like rhodium or iridium, and the stereochemical outcome would be dependent on the catalyst's structure.

Derivatization with Chiral Auxiliaries: A common strategy involves reacting the molecule with a chiral auxiliary. For instance, after hydrolysis of the ester to the carboxylic acid, the resulting 5-fluoro-6-methylnicotinic acid could be coupled with a chiral amine or alcohol. The diastereomers formed could then be separated, and the chiral auxiliary subsequently cleaved to yield the enantiomerically enriched product.

Enantioselective Reactions at the Pyridine Ring: While less common, it is conceivable to perform enantioselective additions to the pyridine ring. For example, the use of chiral organometallic reagents could potentially lead to the formation of chiral dihydropyridine (B1217469) derivatives. The stereoselectivity would be governed by the steric and electronic properties of both the substrate and the chiral reagent.

Table 2: Potential Strategies for Chiral Derivative Synthesis

StrategyKey Reagent/CatalystExpected Chiral ProductStereochemical Control
Asymmetric HydrogenationChiral Rh or Ir catalystChiral piperidine derivativeCatalyst-controlled
Chiral AuxiliaryChiral amine or alcoholDiastereomeric amides or estersSubstrate-controlled separation
Enantioselective AdditionChiral organometallic reagentChiral dihydropyridine derivativeReagent-controlled

It is important to reiterate that these discussions are based on established principles of organic chemistry and the behavior of analogous compounds. Detailed experimental studies are required to fully elucidate the specific mechanistic pathways and stereochemical outcomes for reactions involving this compound.

Future Directions and Emerging Research Opportunities

Optimization of Synthetic Routes for Enhanced Yield and Sustainability

The efficient and sustainable synthesis of Methyl 5-fluoro-6-methylnicotinate is a primary focus for its application in pharmaceutical manufacturing. Current research aims to move beyond traditional, multi-step processes to more streamlined, environmentally friendly methods that maximize yield and reduce waste.

Recent patent literature discloses specific pathways for the synthesis of this compound, often as a critical intermediate. One documented method involves a palladium-catalyzed cross-coupling reaction. google.comgoogle.com This approach, while effective, is an area of active optimization to enhance its green chemistry profile. Key areas for improvement include the use of more sustainable catalysts, milder reaction conditions, and solvents with a lower environmental impact.

Future research is directed towards catalytic innovations, such as employing earth-abundant metal catalysts instead of palladium to reduce cost and toxicity. Furthermore, the principles of green chemistry are being applied to minimize the use of hazardous reagents and the generation of byproducts. google.com The adoption of continuous flow chemistry presents a promising avenue for a safer, more scalable, and efficient production of this compound and its derivatives. google.com

Table 1: Documented Synthetic Route for this compound

Starting Material Reagents and Catalyst Conditions Yield Source
Methyl 6-bromo-5-fluoronicotinate 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane, K₂CO₃, Pd(PPh₃)₄ 1,4-Dioxane (B91453), 100°C, 16h 75% google.comgoogle.com
Methyl 2-chloro-5-fluoro-6-methylnicotinate Pd/C, Sodium Acetate Ethyl Acetate, H₂ (1 atm), Room Temp. -

Expansion of Medicinal Chemistry Applications to Unexplored Therapeutic Areas

This compound serves as a crucial scaffold in the synthesis of advanced therapeutic agents. Its value lies in providing a structurally rigid and specifically functionalized core that can be elaborated into complex molecules designed to interact with specific biological targets. The incorporation of fluorine is particularly significant as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.

Current research detailed in patent filings demonstrates the use of this intermediate in the development of inhibitors for two key protein targets, opening up avenues in several therapeutic areas:

Histone Deacetylase 6 (HDAC6) Inhibitors : Derivatives of this compound are being used to synthesize selective HDAC6 inhibitors. google.comgoogle.com These inhibitors are under investigation for their potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease. google.com They also show promise in oncology for treating hematological cancers and in addressing chemotherapy-induced peripheral neuropathy. google.comgoogle.com

Retinoid-related Orphan Receptor gamma (RORγ) Modulators : The compound is also a key starting material for creating RORγ modulators. These modulators are being explored for the treatment of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis, by regulating the differentiation of Th17 cells.

The exploration of these and other derivatives in new therapeutic contexts represents a significant future direction. The unique substitution pattern of this compound makes it an attractive starting point for library synthesis in drug discovery campaigns targeting other protein families.

Table 2: Medicinal Chemistry Applications of this compound Derivatives

Final Compound Class Therapeutic Target Potential Therapeutic Areas Source
Oxadiazole Derivatives Histone Deacetylase 6 (HDAC6) Neurological Disorders (e.g., Alzheimer's), Cancer, Peripheral Neuropathy google.comgoogle.com
Substituted Nicotinamides Retinoid-related Orphan Receptor gamma (RORγ) Inflammatory and Autoimmune Diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis)

Integration of Computational Chemistry for Structure-Activity Relationship (SAR) Studies and Drug Design

While specific computational studies on this compound are not extensively published, the development of the complex inhibitors derived from it heavily relies on computational chemistry. Computer-aided drug design (CADD) is an essential tool in modern medicinal chemistry for guiding the synthesis of new molecules with improved potency and selectivity. google.com

The process of designing potent HDAC6 or RORγ inhibitors from a starting fragment like this compound likely involves several computational steps:

Molecular Docking : This technique would be used to predict how derivatives of the core structure bind to the active site of their target protein. By visualizing these interactions, chemists can design modifications to improve binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are built to correlate the chemical structure of a series of compounds with their biological activity. google.com These models can then predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. This early assessment helps to identify potential liabilities and guide the design of compounds with better drug-like properties.

Future research will likely involve the development of more refined predictive models that can more accurately forecast the biological activity and pharmacokinetic profiles of novel derivatives based on the this compound scaffold.

Table 3: Likely Computational Chemistry Workflow in Drug Design with this compound Derivatives

Computational Technique Purpose in Drug Design Potential Software/Tools
Molecular Docking Predict binding mode and affinity to the target protein. AutoDock, GROMACS
QSAR Modeling Correlate chemical structure with biological activity to guide optimization. MOE (Molecular Operating Environment), KNIME
In Silico ADMET Prediction Forecast pharmacokinetic and toxicity properties to improve drug-likeness. ADMET Predictor, SwissADME

Development of Advanced Analytical Techniques for Complex Derivative Characterization

The synthesis of complex molecules starting from this compound necessitates the use of advanced analytical techniques to confirm their structure and purity. The characterization data provided in patent literature for the final products relies on a combination of chromatographic and spectroscopic methods.

The primary techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹⁹F NMR are crucial for elucidating the precise structure of these fluorinated molecules. ¹⁹F NMR is particularly important for confirming the presence and chemical environment of the fluorine atom. google.com

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the synthesized compounds and their intermediates.

Chromatography : Thin-Layer Chromatography (TLC) is used for rapid monitoring of the progress of a reaction, while column chromatography, including automated systems like CombiFlash, is used for the purification of the final compounds. google.comgoogle.com

As medicinal chemistry efforts lead to the creation of even more complex and structurally diverse derivatives, there will be a corresponding need for more sophisticated analytical methodologies. This includes the use of hyphenated techniques like LC-NMR-MS, which can provide comprehensive structural information on very small amounts of material. Furthermore, the development of chiral chromatography methods will be essential for the separation and characterization of enantiomers, as the biological activity of chiral drugs often resides in a single stereoisomer.

Table 4: Analytical Techniques Used in the Characterization of Derivatives

Analytical Technique Application Specific Use Case Source
Nuclear Magnetic Resonance (NMR) Structural Elucidation ¹H and ¹⁹F NMR to confirm molecular structure. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight Confirmation Verification of the mass of intermediates and final products. google.com
Column Chromatography Purification Isolation of the target compound from reaction mixtures. google.comgoogle.com
Thin-Layer Chromatography (TLC) Reaction Monitoring Tracking the consumption of starting materials. google.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 5-Fluoro-6-methylnicotinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. Key parameters include temperature control (e.g., 60–80°C for ester formation), solvent selection (e.g., dichloromethane or DMF for solubility), and catalyst use (e.g., H₂SO₄ for acid-catalyzed esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Yield optimization requires monitoring reaction progress using TLC or HPLC. For reproducibility, document all steps, including reagent stoichiometry and quenching procedures, as per guidelines for experimental sections in chemical publications .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the fluorine and methyl substituents. For example, the methyl ester group at position 2 typically shows a singlet at ~3.9 ppm in ¹H NMR, while fluorine deshields adjacent protons .
  • HPLC-MS : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% by UV detection at 254 nm). MS in positive ion mode can confirm the molecular ion peak (expected m/z: 199.1 for C₈H₈FNO₂).
  • Elemental Analysis : Validate empirical formula consistency (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density to identify reactive sites. For example, the fluorine atom at position 5 may act as a leaving group in SNAr reactions, with activation energy barriers calculated to predict reaction feasibility. Molecular docking studies (using AutoDock Vina) can model interactions with biological targets (e.g., enzymes) to rationalize bioactivity data. Validate computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Systematic Review : Apply tailored search strings (e.g., "this compound" AND ("bioactivity" OR "IC50")) across PubMed, SciFinder, and Web of Science to identify all relevant studies. Filter by experimental conditions (e.g., cell line, concentration range) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data from independent studies. Assess heterogeneity via I² statistics; if >50%, apply random-effects models. Sensitivity analysis can exclude outliers (e.g., studies using impure compounds) .
  • Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., MTT assay for cytotoxicity in HepG2 cells, 48-hour exposure) with positive/negative controls to validate reproducibility .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • Microsomal Incubation : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system. Monitor substrate depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method .
  • CYP Inhibition Screening : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Data Interpretation : Compare CLint values to established thresholds (e.g., CLint < 10 μL/min/mg suggests high metabolic stability). Report all conditions (pH, temperature) to enable cross-study comparisons .

Data Reporting and Validation

Q. What are the best practices for reporting synthetic and analytical data to ensure reproducibility in publications?

  • Methodological Answer :

  • Synthetic Procedures : Include exact molar ratios, reaction times, and purification Rf values. For novel compounds, provide full spectral data (NMR, IR) and elemental analysis .
  • Analytical Validation : Specify instrument models (e.g., Bruker 400 MHz NMR), column dimensions (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm), and detection parameters. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
  • Supporting Information : Deposit raw data (e.g., NMR FID files, HPLC chromatograms) in repositories like Figshare or Zenodo, citing DOIs in the main text .

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Feasible Synthetic Routes

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Methyl 5-Fluoro-6-methylnicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.